N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea
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Overview
Description
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(3,5-dimethylphenyl)urea
- N-(4-methylphenyl)-N’-(3,5-dimethylphenyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl rings can lead to distinct interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
853319-08-1 |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-6-11(2)8-14(7-10)19-16(20)18-13-5-4-12(3)15(17)9-13/h4-9H,1-3H3,(H2,18,19,20) |
InChI Key |
CEYVGMLASNTIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C)C)Cl |
Origin of Product |
United States |
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